293295-66-6
カタログ番号:
B612815
CAS番号:
293295-66-6
分子量:
1507.52
注意:
研究専用です。人間または獣医用ではありません。
説明
Chemical Name: Y-DOTA-TOC (Yttrium-labeled 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid-Tyr³-octreotide)
CAS Number: 293295-66-6
Structure: A bifunctional chelator (DOTA) covalently linked to the peptide Tyr³-octreotide (TOC), which targets somatostatin receptors (SSTRs) .
Applications:
- Diagnostic Imaging: Used in positron emission tomography (PET) when labeled with gallium-68 (e.g., Ga-DOTA-TOC).
- Radionuclide Therapy: Delivers beta-emitting isotopes like yttrium-90 (^90Y) or lutetium-177 (^177Lu) to SSTR-overexpressing tumors, particularly neuroendocrine tumors (NETs) .
Key Properties: - High affinity for SSTR subtype 2 (SSTR2).
- Stable radiometal chelation due to the DOTA macrocycle.
- Clinical efficacy in tumor regression and symptom relief in metastatic NETs .
特性
CAS番号 |
293295-66-6 |
|---|---|
分子式 |
(netpeptide)C65H89N14O18S2Y |
分子量 |
1507.52 |
配列 |
Sequence: DOTA(Y)-D-Phe-Cys-Tyr-D-Trp-Lys-Thr-Cys-Thr(ol), cyclic disulfide. |
製品の起源 |
United States |
類似化合物との比較
Comparison with Structurally and Functionally Similar Compounds
Structurally Similar Compounds
Lu-DOTA-TOC (CAS 321835-55-6)
- Structure : Identical to Y-DOTA-TOC but chelated with lutetium-177 instead of yttrium-90.
- Applications :
- Therapeutic : ^177Lu emits beta and gamma radiation, enabling simultaneous therapy and imaging.
- Clinical Use : Approved for peptide receptor radionuclide therapy (PRRT) in metastatic NETs.
- Key Differences :
Ga-DOTA-TOC (CAS 293295-70-2)
Functionally Similar Compounds
DOTA-NOC (CAS 619300-53-7)
- Structure: DOTA conjugated to [NaI³]-octreotide (NOC), a modified octreotide analog.
- Applications : Targets SSTR3 and SSTR5 in addition to SSTR2, broadening tumor detection.
- Key Differences :
DOTA-Bombesin (CAS 593287-40-2)
- Structure : DOTA linked to bombesin, a peptide targeting gastrin-releasing peptide receptors (GRPRs).
- Applications :
- Oncology : Imaging and therapy for GRPR-overexpressing cancers (e.g., prostate, breast).
- Key Differences: Target Specificity: GRPR vs. SSTR2, enabling applications in non-NET malignancies .
Data Tables
Table 1: Structural and Functional Comparison of DOTA-Based Compounds
Research Findings and Clinical Implications
- Y-DOTA-TOC vs. Lu-DOTA-TOC : A phase III trial (NETTER-1) showed ^177Lu-DOTA-TOC improved progression-free survival in midgut NETs compared to ^90Y-DOTA-TOC, attributed to better safety and dosimetry .
- DOTA-NOC: Demonstrated superior detection of pancreatic NETs due to SSTR3/SSTR5 affinity, whereas DOTA-TOC is optimal for SSTR2-dominant tumors .
- Theranostic Potential: Pairing ^68Ga-DOTA-TOC (diagnostic) with ^177Lu-DOTA-TOC (therapy) enables personalized treatment regimens .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
